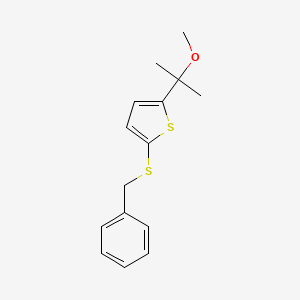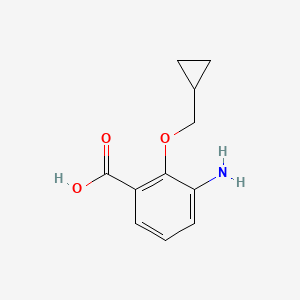
3-Amino-2-(cyclopropylmethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(cyclopropylmethoxy)benzoic acid is an organic compound with a unique structure that includes an amino group, a cyclopropylmethoxy group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(cyclopropylmethoxy)benzoic acid can be achieved through several methods. One common approach involves the nitration of 2-(cyclopropylmethoxy)benzoic acid followed by reduction to introduce the amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents such as iron powder or tin chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-(cyclopropylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer or inflammation.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(cyclopropylmethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclopropylmethoxy group may enhance binding affinity through hydrophobic interactions. The benzoic acid moiety can participate in ionic interactions or serve as a pharmacophore.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
3-Amino-4-methoxybenzoic acid: Similar structure but with the methoxy group in a different position.
3-Amino-2-(difluoromethoxy)benzoic acid: Similar structure but with a difluoromethoxy group instead of a cyclopropylmethoxy group.
Uniqueness
3-Amino-2-(cyclopropylmethoxy)benzoic acid is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
3-amino-2-(cyclopropylmethoxy)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c12-9-3-1-2-8(11(13)14)10(9)15-6-7-4-5-7/h1-3,7H,4-6,12H2,(H,13,14) |
Clave InChI |
UZIRJAGKXXFPIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=CC=C2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


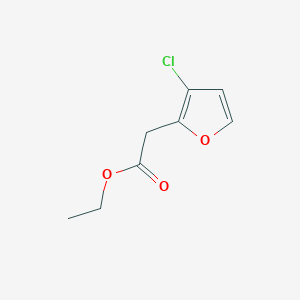
![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin](/img/structure/B13725957.png)
![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13725963.png)
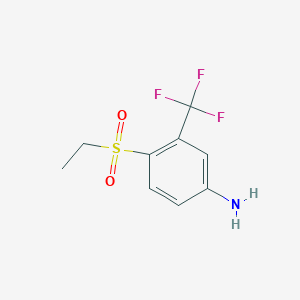
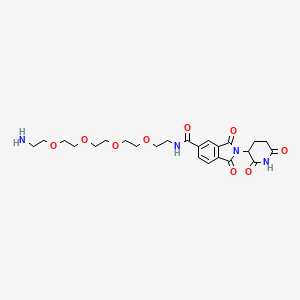
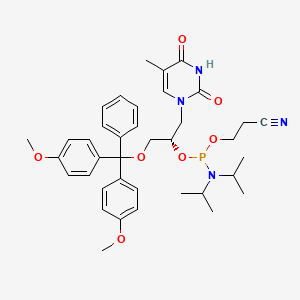
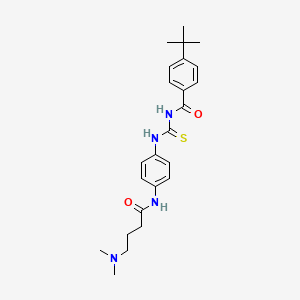

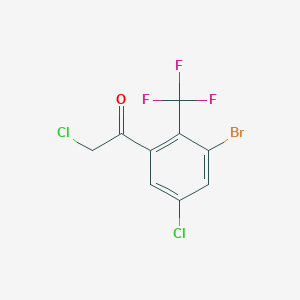
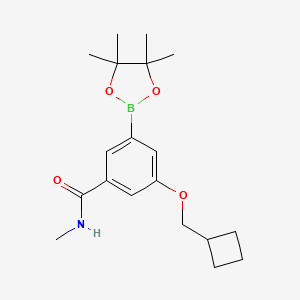
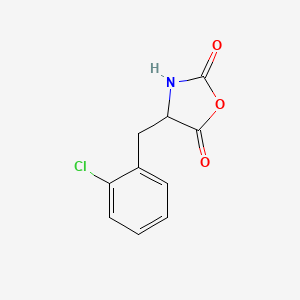
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)
